Product packaging for Co-Renitec(Cat. No.:CAS No. 151035-56-2)

Co-Renitec

Cat. No.: B12757596
CAS No.: 151035-56-2
M. Wt: 790.3 g/mol
InChI Key: OASLOVLCVJMPCI-IKNOHHBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Co-Renitec is a compound supplied for non-clinical research applications, containing two active substances: Enalapril Maleate and Hydrochlorothiazide . Enalapril is a prodrug that is hydrolyzed to its active form, enalaprilat, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor . It inhibits the conversion of angiotensin I to angiotensin II, a key vasoconstrictor, leading to peripheral vasodilation and reduced aldosterone secretion, which decreases sodium and water retention . Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules in the kidneys to inhibit sodium and chloride reabsorption, thereby increasing urine output . The combination of these two agents results in a synergistic effect on blood pressure regulation, with Enalapril attenuating the hypokalemia that can be induced by Hydrochlorothiazide . In a clinical setting, this combination is used for the treatment of hypertension, particularly moderate to severe cases not adequately controlled with monotherapy . From a research perspective, this compound provides a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS), cardiovascular physiology, diuretic mechanisms, and combination therapy effects in experimental models. Its well-characterized profile allows for investigations into pharmacokinetics, pharmacodynamics, and pathophysiological pathways. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40ClN5O13S2 B12757596 Co-Renitec CAS No. 151035-56-2

Properties

CAS No.

151035-56-2

Molecular Formula

C31H40ClN5O13S2

Molecular Weight

790.3 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C7H8ClN3O4S2.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1

InChI Key

OASLOVLCVJMPCI-IKNOHHBKSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Enalapril (B1671234): Angiotensin-Converting Enzyme Inhibition and Downstream Signaling

Enalapril is a prodrug that is converted in the liver by hydrolysis of the ethyl ester to its active metabolite, enalaprilat (B1671235). drugbank.comfda.govebi.ac.ukfrontiersin.org Enalaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE). fda.govnih.govfrontiersin.org ACE, also known as kininase II, is a peptidyl dipeptidase that plays a critical role in the renin-angiotensin-aldosterone system (RAAS). fagg-afmps.befda.govahajournals.org

Inhibition of Angiotensin I Conversion to Angiotensin II

ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. fagg-afmps.befda.govvinmec.compharmacologyeducation.org Enalaprilat competitively inhibits ACE, thereby hindering the production of angiotensin II. drugbank.comnih.gov This reduction in angiotensin II levels leads to decreased vasoconstriction and lower blood pressure. drugbank.comvinmec.compharmacologyeducation.org

Modulation of Aldosterone (B195564) Secretion and Renin-Angiotensin-Aldosterone System Feedback Loops

Angiotensin II stimulates the secretion of aldosterone by the adrenal cortex. fda.govteachmephysiology.com By inhibiting the formation of angiotensin II, enalaprilat reduces aldosterone secretion. drugbank.comfda.govvinmec.compharmgkb.org Although the decrease in aldosterone secretion may be small, it can result in slight increases in serum potassium levels. fda.gov Inhibition of ACE also disrupts the negative feedback loop where angiotensin II typically suppresses renin secretion. drugbank.comfda.gov This loss of feedback inhibition leads to increased plasma renin activity and consequently increased levels of angiotensin I. drugbank.comfda.govfrontiersin.org

Role in Bradykinin (B550075) Metabolism and Kallikrein-Kinin System Interaction

ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. fda.govahajournals.orgwikipedia.orgmdpi.com By inhibiting ACE, enalaprilat reduces the breakdown of bradykinin, leading to increased levels of bradykinin. healthwire.pkahajournals.orgwikipedia.orgthieme-connect.de The accumulation of bradykinin is thought to contribute to the vasodilatory and hypotensive effects of ACE inhibitors and may play a role in their therapeutic actions. healthwire.pkahajournals.orgwikipedia.org The kallikrein-kinin system is an endogenous metabolic cascade that produces vasoactive kinins like bradykinin. thieme-connect.demdpi.com ACE inhibitors interact with this system by blocking the metabolism of bradykinin, thus potentiating the protective effects of the kallikrein-kinin system which counteracts the effects of the RAAS. nih.gov

Molecular Characterization of Angiotensin-Converting Enzyme Binding Sites and Inhibitor Interactions

Somatic ACE (sACE), the primary form found in plasma and various tissues, is a type 1 transmembrane protein with two homologous catalytic domains in its extracellular region: the N-domain and the C-domain. nih.govelifesciences.orgresearchgate.net Both domains are catalytically active and contain a zinc-binding motif. nih.govelifesciences.orgahajournals.org

Computational Modeling and Molecular Dynamics Simulations of Enalaprilat-ACE Binding

Computational modeling and molecular dynamics simulations have been employed to study the binding interactions between enalaprilat and ACE. medicament.maresearchgate.netnih.govaip.orgnih.gov These studies provide detailed insights into how inhibitors like enalaprilat interact with the active site pockets of ACE. Enalaprilat binds to the catalytic zinc ion at the active site through its carboxylate group. nih.govnih.gov Molecular docking and dynamics simulations have revealed that enalaprilat forms multiple bonds and engages in hydrophobic interactions with residues in the active site. researchgate.net Studies comparing the binding of different ACE inhibitors, including enalaprilat, to the N- and C-domains have shown subtle differences in interactions and binding affinities. frontiersin.orgresearchgate.net For instance, the P1' group of enalaprilat, an alanyl group, contributes to a lower affinity for the ACE-C domain and a higher affinity for the ACE-N domain compared to lisinopril (B193118), which has a lysyl group at this position. frontiersin.orgresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics studies have been used to investigate the structural parameters of ACE in complex with inhibitors like enalaprilat, showing good agreement with experimental X-ray structures and providing models for substrate binding. nih.govnih.gov

Alternative Mechanisms of Enalapril Action Beyond Renin-Angiotensin-Aldosterone System Suppression

Beyond its primary effect on the RAAS, enalapril may exert other beneficial effects. ACE also plays a role in the inactivation of bradykinin, a potent vasodilator peptide. drugbank.com By inhibiting ACE, enalapril can increase levels of bradykinin, contributing to vasodilation. nih.govconsensus.app Additionally, enalapril has been shown to exert antihypertensive effects even in individuals with low-renin hypertension, suggesting potential mechanisms of action that are not fully understood and extend beyond direct RAAS suppression. drugbank.com In the kidneys, enalapril has been shown to increase renal blood flow and decrease renal vascular resistance. drugbank.com It has also been observed to augment the glomerular filtration rate in patients with a glomerular filtration rate less than 80 mL/min. drugbank.com

Hydrochlorothiazide (B1673439): Distal Renal Tubule Ion Transport Modulation

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that primarily acts on the distal convoluted tubule (DCT) of the kidney. nih.govpatsnap.comwikipedia.org Its main mechanism involves the inhibition of the sodium-chloride cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3). mims.compharmgkb.orgontosight.ai

Impact on Renal Electrolyte Homeostasis and Water Excretion

The inhibition of SLC12A3 by HCTZ leads to increased delivery of sodium and chloride to the collecting ducts. nih.govderangedphysiology.com The increased concentration of sodium in the collecting duct lumen prompts aldosterone to bind to the mineralocorticoid receptor, initiating the transcription of ion transport protein channels. nih.gov This results in increased sodium reabsorption through epithelial sodium channels in the principal cells and increased potassium excretion in the intercalated cells, leading to natriuresis (increased sodium excretion) and kaliuresis (increased potassium excretion). nih.gov The increased excretion of sodium and chloride, along with the osmotic effect, leads to increased water excretion, resulting in diuresis. patsnap.comontosight.aidroracle.ai This initial diuresis and natriuresis effect causes a decrease in blood pressure through volume loss. nih.govrwandafda.gov.rw HCTZ can lead to electrolyte imbalances, including hypokalemia, hyponatremia, hypomagnesemia, and hypercalcemia. nih.goveshonline.org Thiazides reduce urinary calcium excretion. eshonline.org

Molecular Regulation of SLC12A3: Role of With No Lysine (B10760008) (WNK) Kinases

The activity of SLC12A3 is regulated by With No Lysine (WNK) kinases, particularly WNK1 and WNK4. nih.govnih.govscielo.brjci.org WNK kinases are intracellular chloride sensors. pnas.org Chloride binds to a conserved pocket within the catalytic site of WNK kinases and inhibits their activity. pnas.org Conversely, a reduction in intracellular chloride activates WNK kinases. pnas.org WNK4 is highly expressed in the DCT and can suppress NCC activity, partly by reducing NCC delivery to the plasma membrane. nih.govjci.org WNK1 does not directly affect NCC activity but can alter the ability of WNK4 to suppress NCC activity, indicating an interaction between WNK kinases. nih.govnih.govjci.org Mutations in WNK1 and WNK4 cause Familial Hyperkalemic Hypertension (FHHt), also known as Gordon syndrome or pseudohypoaldosteronism type II, a condition characterized by hypertension, hyperkalemia, and hypersensitivity to thiazide diuretics. pharmgkb.orgnih.govnih.govjci.orgresearchgate.net These mutations are believed to lead to increased NCC activity. pharmgkb.orgnih.govnih.govresearchgate.net WNK4 activates the SPAK/OSR1 kinases, which phosphorylate NCC and other transporters in the distal nephron. scielo.brresearchgate.net

Investigation of Extrarenal Targets and Mechanisms of Sustained Vascular Resistance Reduction

While the primary antihypertensive effect of HCTZ is attributed to its diuretic action and reduction in blood volume, it has also been shown to sustain blood pressure reduction over time by causing vasodilation and reducing peripheral vascular resistance. nih.govahajournals.orgrwandafda.gov.rw The exact mechanism by which HCTZ causes peripheral vasodilation is not fully understood. nih.govrwandafda.gov.rw Proposed extrarenal targets and mechanisms include direct effects on vascular smooth muscle cells. nih.govresearchgate.net Calcium-activated potassium channels, particularly large conductance (BK) channels in vascular smooth muscle cells, have been postulated as potential extrarenal targets. plos.orgahajournals.org Activation of BK channels in vascular smooth muscle cells may play a role in systemic blood pressure regulation through vasodilation. plos.org Some studies suggest that HCTZ-induced vasodilation might be mediated by activation of vascular potassium channels. ahajournals.orgahajournals.org Another proposed mechanism is the inhibition of vascular carbonic anhydrase, which could modify smooth muscle cell pH and facilitate vasodilation. ahajournals.orgelsevier.es Despite evidence for direct vasodilation, the predominant activity of thiazide diuretics is the inhibition of NCC in the kidney. ahajournals.org The contribution of natriuresis (renal) versus vasodilation (extrarenal) to the chronic control of blood pressure by thiazides remains speculative. plos.org Some research suggests that HCTZ can lower systemic blood pressure through extrarenal mechanisms in the setting of systemic vasoconstriction, independent of NCC inhibition and without causing an increase in salt excretion. plos.org However, other studies in NCC knockout mice suggest that HCTZ significantly reduced blood pressure only when mice were volume-depleted, and this reduction was not mediated by BK channel activation. ohiolink.edu This suggests that HCTZ may reduce blood pressure through the reversal of a feedback system activated in response to volume depletion that maintains vascular resistance. ohiolink.edu

Effects on Urate Reabsorption via Organic Anion Transporters (OAT 1, OAT 4)

Hydrochlorothiazide, a component of Co-Renitec, has been shown to influence urate reabsorption in the renal proximal tubule, primarily through interactions with organic anion transporters (OATs), specifically OAT1 and OAT4. nih.govebmconsult.comgoogle.comjcimcr.org Thiazide diuretics can increase urate reabsorption by utilizing the OAT1 anion exchanger on the basolateral membrane and the OAT4 urate anion exchanger on the luminal membrane of proximal tubule cells. nih.gov At the OAT1 exchanger, thiazides can enter the proximal convoluted tubule, potentially competing with or displacing urate, leading to increased urate concentration in the interstitium. nih.gov Similarly, OAT4 can exchange thiazides for urate in the lumen, resulting in elevated urate levels within the proximal convoluted tubule cells, which then move across the basolateral membrane into the interstitium, increasing serum urate levels. nih.govgoogle.com Studies have revealed that hydrochlorothiazide can significantly increase OAT4-mediated uric acid uptake. google.com This mechanism is considered a key factor in the hyperuricemia observed with thiazide diuretic use. nih.govebmconsult.comgoogle.comjcimcr.org

Enalapril, the other component, has been reported to possess uricosuric properties, meaning it can increase the urinary excretion of uric acid. drugbank.com This effect of enalapril may help to attenuate the hyperuricemic effect associated with hydrochlorothiazide. sahpra.org.za

Synergistic Pharmacodynamic Interactions of Enalapril and Hydrochlorothiazide

The combination of enalapril and hydrochlorothiazide in this compound results in synergistic pharmacodynamic interactions that contribute to enhanced blood pressure lowering and counteraction of certain electrolyte imbalances. drugs.comdrugbank.comaafp.orguspharmacist.com

Mechanistic Basis of Enhanced Antihypertensive Response in Combination Therapy

The enhanced antihypertensive effect of the enalapril-hydrochlorothiazide combination is attributed to their complementary mechanisms of action. ontosight.aiaafp.orguspharmacist.com Enalapril, as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. hres.camayoclinic.orgontosight.aidrugbank.com This leads to vasodilation, reduced peripheral resistance, and decreased aldosterone secretion. ontosight.aidrugbank.com Hydrochlorothiazide, a thiazide diuretic, lowers blood pressure by inhibiting sodium and chloride reabsorption in the distal convoluted tubule, leading to increased excretion of sodium and water, thereby reducing blood volume. mayoclinic.orgontosight.aiwebmd.com

While enalapril suppresses the renin-angiotensin-aldosterone system (RAAS), hydrochlorothiazide tends to increase plasma renin activity and aldosterone secretion due to the volume depletion it causes. drugs.comfda.govstellapharm.com The co-administration of enalapril counteracts this activation of the RAAS induced by hydrochlorothiazide. drugs.comdrugbank.com This dual action leads to a more significant reduction in blood pressure than either drug could achieve alone. drugs.comnih.gov The antihypertensive effects of the combination have been observed to be approximately additive or even potentiated in clinical studies. drugs.comnih.govdrugbank.comfda.govnih.gov

Research in spontaneously hypertensive rats (SHR) has suggested that the synergistic antihypertensive effect may result from the combination treatment shifting the blood pressure regulation system to become more dependent on renin, thus increasing responsiveness to drugs affecting the RAAS. nih.gov

Counteraction of Diuretic-Induced Electrolyte Imbalances by Renin-Angiotensin-Aldosterone System Inhibition

Thiazide diuretics like hydrochlorothiazide can lead to electrolyte imbalances, particularly hypokalemia (low potassium levels), hyponatremia (low sodium levels), and hypochloremic alkalosis. drugs.comstellapharm.com Hydrochlorothiazide increases the excretion of sodium and chloride, which can be accompanied by some loss of potassium and bicarbonate. drugs.comfda.gov

Enalapril, by inhibiting ACE and subsequently reducing aldosterone secretion, tends to decrease potassium excretion and can help to reverse the potassium loss associated with hydrochlorothiazide. drugs.comdrugbank.comfda.govstellapharm.commedicines.org.uk This counteraction of diuretic-induced potassium loss is a significant benefit of the combination therapy. drugbank.comuspharmacist.comstellapharm.com While hypokalemia can still occur, concurrent therapy with enalapril may reduce its incidence or severity compared to hydrochlorothiazide monotherapy. stellapharm.com

Interplay with Renal Hemodynamics and Glomerular Function

The combination of enalapril and hydrochlorothiazide influences renal hemodynamics and glomerular function. Enalapril generally increases renal blood flow and usually does not change the glomerular filtration rate (GFR) when used alone in hypertensive patients. drugs.comfda.gov In patients with reduced renal function, enalapril has been shown to augment the GFR. drugbank.com

Studies investigating the combination therapy in hypertensive patients, including those with impaired renal function, have shown favorable effects on renal hemodynamics. In patients with initial inulin (B196767) clearance less than or equal to 80 ml/min/1.73 m², the combination of enalapril and hydrochlorothiazide significantly improved inulin and p-aminohippurate (B12120003) clearances, suggesting improved GFR and effective renal plasma flow. nih.govnih.gov The filtration fraction was either unchanged or increased with combination therapy, which may indicate a direct glomerular effect of ACE inhibition. nih.gov Renal vascular resistance was observed to decrease in these patients. nih.gov These findings suggest that the combination has the potential to improve renal function abnormalities present in hypertension. nih.govnih.gov

However, it is important to note that in patients with severe congestive heart failure or underlying renal disease, excessive hypotension with ACE inhibitors, including enalapril, has been associated with potential worsening of renal function, including oliguria, progressive azotemia, and rarely, acute renal failure. hres.cadrugs.comstellapharm.comjazmp.si Caution is advised in patients with impaired renal function, and the combination is generally not recommended for initial therapy in such individuals. jazmp.si In patients with unilateral or bilateral renal artery stenosis, increases in blood urea (B33335) nitrogen and serum creatinine (B1669602) have been observed with ACE inhibitors. drugs.com

The combination of enalapril and hydrochlorothiazide has been shown to effectively control blood pressure while potentially preserving or improving renal function in various hypertensive populations. nih.govnih.govnih.govahajournals.org

CompoundMechanism of ActionEffects on Urate Transport (OAT1, OAT4)Effects on Electrolyte Balance (Potassium)Effects on Renal Hemodynamics/GFR
EnalaprilACE inhibition, blocks Angiotensin II production, vasodilation, reduced aldosteroneUricosuric properties (increases uric acid excretion) drugbank.comsahpra.org.zaTends to reverse potassium loss drugs.comdrugbank.comfda.govstellapharm.commedicines.org.ukIncreases renal blood flow, usually unchanged GFR (can augment GFR in impaired function) drugs.comdrugbank.comfda.gov
HydrochlorothiazideThiazide diuretic, inhibits Na/Cl reabsorption in distal tubule, volume reductionIncreases urate reabsorption via OAT1 and OAT4 nih.govebmconsult.comgoogle.comjcimcr.orgIncreases excretion of potassium drugs.comfda.govAffects renal electrolyte reabsorption, can impact renal function in impaired patients drugs.comstellapharm.comjazmp.si
Combination Synergistic blood pressure lowering ontosight.aidrugs.comdrugbank.comaafp.orguspharmacist.comEnalapril may attenuate hydrochlorothiazide-induced hyperuricemia sahpra.org.zaEnalapril counteracts hydrochlorothiazide-induced potassium loss drugs.comdrugbank.comuspharmacist.comfda.govstellapharm.comPotential to improve renal function abnormalities in hypertension nih.govnih.govnih.gov, caution in severe impairment stellapharm.comjazmp.si

Preclinical Pharmacokinetics and Pharmacodynamics

Enalapril (B1671234): Prodrug Activation and Active Metabolite Enalaprilat (B1671235) Disposition

Enalapril is an orally active prodrug that is converted to its active metabolite, enalaprilat, through hydrolysis. This biotransformation is essential for its pharmacological activity as an angiotensin-converting enzyme (ACE) inhibitor. wikipedia.orgdrugbank.com

Absorption and Bioavailability Characteristics in Preclinical Models

In preclinical models, enalapril is generally absorbed from the gastrointestinal tract after oral administration. Studies in rats indicate that peak levels of 14C-enalapril radioactivity occur approximately 30-60 minutes post-dosing. Based on plasma levels, it was estimated that about 44% of a 1 mg/kg oral dose was absorbed in rats. fda.gov Animal studies, particularly in dogs, have been used to predict the absorption and elimination patterns observed in humans. researchgate.net Estimates of minimum absorption of enalapril are around 60-70% based on urinary recovery. researchgate.net The L-proline moiety in the enalapril molecule is thought to contribute to its oral bioavailability. wikipedia.org

Metabolism and Biotransformation Pathways to Enalaprilat

Enalapril undergoes rapid biotransformation, primarily in the liver, via hydrolysis to its active metabolite, enalaprilat. wikipedia.orgdrugbank.comvin.com This conversion is largely a postabsorptive process. researchgate.net Enalapril itself is a weak inhibitor of ACE, and its therapeutic actions are primarily due to enalaprilat. drugbank.com In humans, metabolism beyond the conversion to enalaprilat is not significant. drugbank.com

Distribution Patterns, Including Tissue-Specific Accumulation (e.g., Vascular and Renal Tissues)

Following administration, radioactivity from 14C-enalapril is widely distributed in rat tissues within one hour. fda.gov However, radioactivity was barely detectable in most tissues after 48 hours. fda.gov Lung tissue showed the highest levels at 24 and 48 hours. fda.gov Studies in rats indicated minimal tissue accumulation after multiple doses of enalapril maleate (B1232345). nih.govpfizer.com In dogs, studies suggest that enalapril does not readily cross the blood-brain barrier, and enalaprilat is found in the brain at very low concentrations. drugbank.comnih.govpfizer.com Enalaprilat has been shown to penetrate into most tissues, particularly the kidneys and vascular tissue, although blood-brain barrier penetration has not been demonstrated at therapeutic doses. drugbank.com Radioactivity has been found to cross the placenta following administration of labeled enalapril to pregnant hamsters. drugbank.compfizer.com

Elimination Kinetics and Renal Excretion in Animal Models

Enalaprilat is primarily eliminated via renal excretion. nih.govpfizer.comgeneesmiddeleninformatiebank.nl In rats, following a 1 mg/kg intravenous dose of 14C-enalapril, 78% of the radioactivity was found in the urine and 19% in the feces over 72 hours. fda.gov After a 1 mg/kg oral dose, 26% was excreted in the urine and 72% in the feces over the same period. fda.gov Thin layer chromatography studies suggested that a single radioactive component, likely enalaprilat, was present in the urine. fda.gov In dogs, following a 1 mg/kg intravenous dose of the active form (MK-422), 96% was found in the urine and 5% in the feces, suggesting poor absorption of MK-422 orally in dogs. fda.gov The effective half-life for the accumulation of enalaprilat from multiple oral doses of enalapril maleate is approximately 11 hours. pfizer.com Excretion of enalaprilat is primarily renal, with over 90% of an administered dose recovered in the urine as unchanged drug within 24 hours. pfizer.com Studies in rats comparing enalaprilat and lisinopril (B193118) indicated that enalaprilat is actively secreted by the kidneys via the organic anion transport system, while lisinopril is eliminated primarily by glomerular filtration. nih.gov Renal insufficiency in dogs has been shown to result in a decrease in enalaprilat clearance. researchgate.net

Hydrochlorothiazide (B1673439): Absorption, Distribution, Metabolism, and Excretion in Preclinical Systems

Hydrochlorothiazide is a thiazide diuretic. Preclinical studies have investigated its pharmacokinetic properties in animal models.

Absorption and Systemic Exposure in Animal Models

Hydrochlorothiazide is rapidly absorbed from the gastrointestinal tract. mims.com Studies in healthy subjects indicated that gastrointestinal absorption ranged between 60% and 80%, primarily occurring in the duodenum and upper jejunum. nih.gov Plasma concentrations in humans peaked around 2-3 hours after intake and were proportional to the dose within the 25-100 mg range. nih.gov Concomitant administration with food has been reported to have small and clinically insignificant effects on the systemic availability of hydrochlorothiazide in humans. novartis.com The absolute bioavailability of hydrochlorothiazide is reported as 70% after oral administration in humans. novartis.com While specific detailed preclinical absorption data across various animal species were not extensively available in the provided snippets, the general understanding is that it is absorbed from the GI tract in animal models used for preclinical evaluation. Studies in Göttingen minipigs have investigated the pharmacokinetics of hydrochlorothiazide after both intravenous and oral dosing. researchgate.net

Based on the available information, a summary of preclinical pharmacokinetic data for Enalapril and Enalaprilat in rats and dogs can be presented:

ParameterEnalapril (Rat, Oral)Enalapril (Rat, IV)Enalaprilat (Rat, IV)Enalapril (Dog, Oral)Enalaprilat (Dog, IV)
Absorption (%)~44% fda.govN/APoorly absorbed orally nih.govpfizer.comActive in dogs at 0.05-1 mg/kg p.o. fda.govPoorly absorbed orally fda.gov
Peak Plasma Time (minutes)30-60 fda.govN/AN/A30-40 (prodrug) vin.comN/A
Urinary Excretion (%) (72 hr)26 fda.gov78 fda.gov>90% (unchanged) nih.govpfizer.comN/A96 fda.gov
Fecal Excretion (%) (72 hr)72 fda.gov19 fda.govN/AN/A5 fda.gov
Tissue AccumulationMinimal after multiple doses nih.govpfizer.comMinimal after multiple doses nih.govpfizer.comMinimal after multiple doses nih.govpfizer.comMinimal after multiple doses nih.govpfizer.comMinimal after multiple doses nih.govpfizer.com
Blood-Brain Barrier CrossingPoorly, if at all drugbank.comnih.govpfizer.comPoorly, if at all drugbank.comnih.govpfizer.comDoes not enter brain nih.govpfizer.comPoorly drugbank.comPoorly drugbank.com
Elimination Half-lifeN/AN/A~11 hours (effective) pfizer.comN/AVery long terminal phase (MK-422) fda.gov

Preclinical studies in rats have shown that hydrochlorothiazide is concentrated in red blood cells. nih.govnih.gov Concentrations in maternal plasma and umbilical cord plasma were similar in studies, and lower than those in amniotic fluid. nih.gov

Regarding metabolism and excretion, hydrochlorothiazide is excreted almost entirely unchanged in urine. nih.govnih.gov Its renal clearance rate in humans (about 300 ml/min) suggests a combination of glomerular filtration and tubular secretion. nih.gov Significant biliary excretion was not observed in studies. nih.gov The plasma elimination half-time in humans is about 6 hours initially but can be up to 15 hours terminally. nih.gov In patients with decreased renal function, the plasma half-time is prolonged. nih.gov While these specific human data are provided, preclinical animal models generally mirror these excretion pathways for diuretics. biotechfarm.co.il

Renal Clearance and Excretion Mechanisms

Enalapril, a prodrug, is rapidly absorbed and subsequently hydrolyzed to its active metabolite, enalaprilat, which is a potent ACE inhibitor. Excretion of enalapril is primarily renal, with approximately 94% of the dose recovered in urine and feces as either enalaprilat or intact enalapril. The principal component found in urine is enalaprilat, accounting for about 40% of the dose, along with intact enalapril. hres.ca The serum concentration profile of enalaprilat shows a prolonged terminal phase, which appears to be linked to its binding to ACE. The effective half-life for enalaprilat accumulation after multiple doses of enalapril is approximately 11 hours. hres.ca

Hydrochlorothiazide is a thiazide diuretic that interferes with the renal tubular mechanism of electrolyte reabsorption, primarily in the distal convoluted tubule. hres.canovartis.com This action increases the excretion of sodium and chloride in roughly equivalent amounts, which can also lead to some loss of potassium and bicarbonate. hres.ca Hydrochlorothiazide is excreted unchanged by the kidney. novartis.compfizermedicalinformation.com Studies tracking plasma levels for at least 24 hours have shown its plasma half-life to range between 4 and 15 hours. pfizermedicalinformation.com At least 61% of an oral dose is eliminated unchanged within 24 hours. pfizermedicalinformation.com In preclinical models, hydrochlorothiazide's diuretic action indirectly reduces plasma volume, leading to increased plasma renin activity and aldosterone (B195564) secretion, and consequently, increased urinary potassium loss and decreased serum potassium. pfizermedicalinformation.com

Co-Pharmacokinetic and Co-Pharmacodynamic Interactions of the Combination in Preclinical Studies

Studies have investigated the interactions between enalapril and hydrochlorothiazide when administered together, examining their combined effects on drug kinetics, antihypertensive efficacy, and organ-specific responses in preclinical models.

Concomitant administration of enalapril and hydrochlorothiazide has been shown to have little to no effect on the bioavailability of either drug in preclinical studies. hres.ca The combination tablet is considered bioequivalent to the simultaneous administration of the separate components. hres.ca

However, some studies in normotensive volunteers comparing a combination tablet of enalapril (10 mg)/HCTZ (25 mg) with the individual tablets administered separately or together indicated that when given with HCTZ, the mean AUC and Cmax of enalaprilat were reduced by up to 20% compared to enalapril administered alone. nih.gov While this reduction was observed, it did not reach statistical significance, and the total enalaprilat excreted in the urine over 96 hours was similar across all treatments, suggesting it is unlikely to be of clinical significance based on this specific study in normotensive subjects. nih.gov

Table 1: Summary of Enalaprilat Pharmacokinetic Parameters in Normotensive Volunteers (Illustrative based on preclinical concepts)

Treatment GroupAUC (ng*h/mL)Cmax (ng/mL)
Enalapril AloneXY
Enalapril + HCTZ (Combination)X - ~20%Y - ~20%
Enalapril + HCTZ (Separate)Similar to CombinationSimilar to Combination

Preclinical studies in animal models, such as spontaneously hypertensive rats (SHR), have demonstrated the antihypertensive effects of both enalapril and hydrochlorothiazide. Enalapril, as an ACE inhibitor, primarily lowers blood pressure by suppressing the renin-angiotensin-aldosterone system (RAAS), although it also shows efficacy in low-renin hypertension. hres.cafda.gov Hydrochlorothiazide, as a diuretic, reduces plasma volume, which in turn affects the RAAS. pfizermedicalinformation.com

The combination of enalapril and hydrochlorothiazide has been shown to achieve a significant additional reduction in blood pressure compared to either drug alone in preclinical settings. novartis.com In L-NAME-induced hypertension in rats, the combined treatment of enalapril with hydrochlorothiazide completely prevented the development of arterial hypertension and improved excretory parameters. um.es Renal injury observed in the L-NAME group was significantly reduced in the groups treated with the combination, with glomerular and tubulointerstitial lesions not being observed and a reduction in the intensity, number, and size of affected vessels. um.es

While both enalapril and hydrochlorothiazide contribute to blood pressure lowering, their combination leverages different mechanisms. Enalapril blocks the conversion of angiotensin I to angiotensin II, reducing vasoconstriction and aldosterone secretion. hres.cafda.gov Hydrochlorothiazide promotes sodium and water excretion. hres.canovartis.com The administration of enalapril tends to counteract the potassium loss associated with thiazide diuretics by blocking the RAAS axis. fda.govnih.gov

Table 2: Preclinical Antihypertensive and Renal Effects in L-NAME Hypertensive Rats (Illustrative based on findings)

Treatment GroupBlood Pressure ReductionRenal Injury (Glomerular/Tubulointerstitial Lesions)Excretory Parameters
L-NAME AloneNo reduction / IncreaseSevereImpaired
Enalapril + HCTZ CombinationComplete PreventionNot observed / ReducedImproved

Preclinical studies have also investigated the effects of antihypertensive treatments, including enalapril and hydrochlorothiazide, on organ-specific responses and molecular markers in animal models. In spontaneously hypertensive rats (SHRSP), enalapril treatment significantly reduced body weight gain. ahajournals.orgahajournals.org Hydrochlorothiazide also showed significantly smaller body weight gain in some strains, similar to enalapril, although less prominent. ahajournals.orgahajournals.org

Transcriptomic analysis in the heart and kidney of rats treated with antihypertensive drugs, including enalapril and hydrochlorothiazide, revealed significant changes in gene expression. ahajournals.org Noticeable changes in mRNA expression were particularly induced by renin-angiotensin system blockade (like enalapril) for genes in the natriuretic peptide system (e.g., Nppb and Corin) in the heart and for genes in the renin-angiotensin system/kallikrein-kinin system (e.g., Ren and rat Klk1 paralogs) and those related to calcium ion binding (e.g., Calb1 and Slc8a1) in the kidney. ahajournals.org While hydrochlorothiazide was included in this study, its impact on blood pressure was not appreciable in the tested strains, and differential gene expression was more prominent with other drugs like enalapril in the heart. ahajournals.orgahajournals.org

Studies have also explored the effects of enalapril on body composition in young rats, showing that enalapril treatment was able to reduce body fat on both standard and hyperlipidic diets without altering serum lipid profiles. researchgate.net Animals receiving enalapril also showed reduced food intake, leptin levels, and energy intake. researchgate.net This suggests potential metabolic effects of enalapril beyond its antihypertensive action, which could be relevant in the context of the combination.

Regarding the kidney, while the combination of enalapril and hydrochlorothiazide prevented renal injury in L-NAME hypertensive rats, the efficacy in reducing vascular alterations and normalizing diuresis was noted to be potentially influenced by the specific ACE inhibitor used in combination with the diuretic. um.es

Table 3: Preclinical Organ-Specific Responses and Molecular Markers (Illustrative based on findings)

Animal ModelOrganTreatment GroupKey Phenotypic ObservationKey Molecular Marker Changes (Illustrative)
SHRSP RatsBodyEnalaprilReduced body weight gainNot specified for combination in this context
SHRSP RatsHeartEnalaprilReduced adjusted heart weightNppb, Corin (mRNA expression) ahajournals.org
SHRSP RatsKidneyEnalaprilNo appreciable effect on proteinuria (enalapril alone)Ren, Klk1 paralogs, Calb1, Slc8a1 (mRNA expression) ahajournals.org
L-NAME RatsKidneyEnalapril + HCTZReduced renal injury, normalized diuresiseNOS expression restored um.es
Young RatsBody FatEnalaprilReduced body fatReduced leptin levels researchgate.net

Molecular Basis of Drug Interactions and Polypharmacy Considerations

Interactions with Renin-Angiotensin System Modulators

The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure and fluid balance. Enalapril (B1671234), by inhibiting the angiotensin-converting enzyme (ACE), modulates this system. Interactions with other drugs that affect the RAS can have significant consequences.

The co-administration of ACE inhibitors like enalapril with Angiotensin Receptor Blockers (ARBs) or Direct Renin Inhibitors (DRIs) constitutes a dual blockade of the RAS. This combination can lead to pharmacodynamic synergism in lowering blood pressure due to their complementary mechanisms of action within the same pathway. ARBs block the binding of angiotensin II to its receptors, while DRIs inhibit renin, the enzyme that initiates the RAS cascade. Although this synergistic effect on blood pressure reduction might seem beneficial, it is associated with increased risks. medscape.com For instance, combining enalapril with ARBs such as azilsartan, candesartan, or irbesartan, or with DRIs like aliskiren, is generally avoided due to increased toxicity risks. medscape.com

Dual blockade of the RAS, particularly with combinations including an ACE inhibitor and an ARB or DRI, is associated with an increased risk of hyperkalemia and renal impairment. medscape.com Enalapril inhibits ACE, leading to decreased production of angiotensin II and subsequently reduced aldosterone (B195564) secretion. Aldosterone promotes sodium reabsorption and potassium excretion in the kidneys. By reducing aldosterone levels, enalapril can lead to potassium retention. drugs.com Hydrochlorothiazide (B1673439), a thiazide diuretic, typically increases potassium excretion. drugs.com However, in the context of dual RAS blockade, the significant suppression of angiotensin II and aldosterone activity overrides the potassium-wasting effect of hydrochlorothiazide, leading to a higher risk of hyperkalemia. drugs.com The reduced angiotensin II levels also affect renal hemodynamics, potentially leading to decreased glomerular filtration rate (GFR), especially in individuals with pre-existing renal conditions or those who are volume-depleted. This can manifest as acute kidney injury or worsening of chronic kidney disease. The precise molecular mechanisms involve the disruption of the intricate feedback loops within the RAS that regulate renal blood flow and filtration pressure.

Pharmacodynamic Synergism with Angiotensin Receptor Blockers (ARBs) and Direct Renin Inhibitors (DRIs)

Interactions with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) are a class of medications commonly used for pain and inflammation relief. Their interaction with the components of Co-Renitec can impact the antihypertensive effects.

NSAIDs, such as ibuprofen, exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. wikipedia.orgfishersci.finih.gov Prostaglandins play a role in regulating renal blood flow and sodium excretion, and some have vasodilatory properties that contribute to blood pressure control. nih.gov ACE inhibitors like enalapril can stimulate the synthesis of certain vasodilatory prostaglandins. nih.gov When NSAIDs are co-administered with enalapril, their inhibition of prostaglandin (B15479496) synthesis can counteract the vasodilatory effects promoted by enalapril, leading to diminished antihypertensive efficacy. medscape.comnih.gov This interaction is particularly relevant in patients whose blood pressure and renal function are more dependent on prostaglandin regulation. nih.gov Coadministration of NSAIDs with enalapril may also result in a significant decrease in renal function. medscape.com

Interactions Affecting Renal Clearance and Transport Systems

Renal clearance and drug transport systems are crucial for the elimination of many medications from the body. Interactions affecting these processes can alter drug concentrations and increase the risk of toxicity.

Hydrochlorothiazide can interact with drugs that are substrates of renal tubular cationic transport systems, potentially increasing their plasma concentrations. mims.comnih.gov Dofetilide (B1670870), a Class III antiarrhythmic, is primarily eliminated by renal excretion, involving tubular secretion. mims.com Co-administration of hydrochlorothiazide with dofetilide is contraindicated because it can significantly increase dofetilide plasma concentrations and the risk of QT interval prolongation and arrhythmias, primarily due to reduced renal clearance and hydrochlorothiazide-induced potassium depletion. medscape.commims.comnih.govdrugs.compfizer.com Studies have shown that hydrochlorothiazide can increase dofetilide peak plasma concentration (Cmax) and systemic exposure (AUC), leading to a substantial increase in QTc interval prolongation. drugs.com

Cyclosporine, an immunosuppressant, is metabolized to some extent by the CYP3A4 enzyme and is also a substrate for P-glycoprotein. mims.commedscape.com While the interaction mechanism is not fully specified, coadministration of hydrochlorothiazide with cyclosporine may increase the risk of hypermagnesemia, hyperuricemia, and possible nephrotoxicity. medscape.commedscape.comdrugs.com Monitoring of renal function, serum electrolytes, uric acid levels, and cyclosporine blood concentrations is advisable during concomitant use. drugs.com

Carbamazepine (B1668303), an anticonvulsant, is primarily metabolized by the CYP3A4 isoenzyme. mims.com Co-administration of hydrochlorothiazide with carbamazepine may increase the risk of systemic hyponatremia through a pharmacodynamic synergistic effect. medscape.com

The components of this compound can influence the transport and metabolism of other drugs. Enalapril is a prodrug that is hydrolyzed to its active metabolite, enalaprilat (B1671235). mims.comwikipedia.orgnih.govdrugbank.com While enalaprilat is primarily eliminated by the kidneys, enalapril itself undergoes some metabolism. mims.comwikipedia.orgnih.govdrugbank.com Hydrochlorothiazide is not metabolized but is eliminated rapidly by the kidney. drugs.com Interactions affecting renal clearance, such as those seen with dofetilide, highlight the importance of considering the renal elimination pathways of co-administered drugs when prescribing this compound.

Here is a table summarizing some of the key drug interactions discussed:

Interacting Drug Class (Example)This compound ComponentMechanism of InteractionPotential Outcome
ARBs (Losartan)EnalaprilPharmacodynamic synergism (Dual RAS blockade)Increased risk of hypotension, hyperkalemia, renal impairment. medscape.com
DRIs (Aliskiren)EnalaprilPharmacodynamic synergism (Dual RAS blockade)Increased risk of hypotension, hyperkalemia, renal impairment. medscape.com
NSAIDs (Ibuprofen)EnalaprilInhibition of prostaglandin synthesis, counteracting enalapril's vasodilatory effects.Diminished antihypertensive effect, potential for decreased renal function. medscape.comnih.gov
DofetilideHydrochlorothiazideDecreased renal clearance of dofetilide.Increased dofetilide plasma levels, increased risk of QT prolongation and arrhythmias. medscape.commims.comnih.govdrugs.compfizer.com
CyclosporineHydrochlorothiazideUnspecified, potentially affecting renal function and electrolytes.Increased risk of hypermagnesemia, hyperuricemia, possible nephrotoxicity. medscape.commedscape.comdrugs.com
CarbamazepineHydrochlorothiazidePharmacodynamic synergism.Increased risk of systemic hyponatremia. medscape.com

Mechanisms of Altered Electrolyte Balance in Combination with Other Agents

The components of this compound, Enalapril and Hydrochlorothiazide, exert opposing effects on potassium balance while synergistically promoting sodium and water excretion. This complex interplay of molecular actions can be significantly altered when other medications affecting electrolyte transport or hormonal regulation are introduced.

Hyperkalemia Risk with Potassium-Sparing Diuretics and Potassium Supplements

Enalapril, as an ACE inhibitor, reduces the conversion of angiotensin I to angiotensin II. This reduction in angiotensin II leads to decreased aldosterone secretion from the adrenal glands. Aldosterone typically promotes sodium reabsorption and potassium excretion in the renal collecting ducts. By suppressing aldosterone, Enalapril decreases potassium excretion, leading to a tendency towards potassium retention. wikipedia.orgnews-medical.netnih.gov

Potassium-sparing diuretics, such as spironolactone, triamterene, and amiloride, directly interfere with sodium reabsorption in the distal nephron, either by blocking aldosterone receptors (spironolactone) or by directly inhibiting epithelial sodium channels (ENaC) (triamterene, amiloride). This inhibition of sodium reabsorption also reduces potassium secretion in the collecting ducts. wikipedia.orgmims.commims.com

When Enalapril is combined with potassium-sparing diuretics or potassium supplements (e.g., potassium chloride), the potassium-retaining effects of both agents are additive or synergistic. nih.govjazmp.si This significantly increases the risk of hyperkalemia, a condition characterized by elevated serum potassium levels, which can lead to serious cardiac arrhythmias. nih.govjazmp.sihres.ca The risk is particularly elevated in patients with impaired renal function, as their ability to excrete potassium is already compromised. jazmp.sihres.ca

Hyponatremia Risk with Co-administered Medications

Hydrochlorothiazide, a thiazide diuretic, inhibits the Na+/Cl- cotransporter in the luminal membrane of the distal convoluted tubule. nih.govjyoungpharm.org This action reduces sodium and chloride reabsorption, leading to increased delivery of sodium and water to the collecting ducts and subsequent increased excretion. mims.comnih.gov While thiazides primarily promote sodium loss, they can also impair the kidney's ability to excrete free water, contributing to hyponatremia (low serum sodium levels), particularly in susceptible individuals. nih.govjyoungpharm.orgnih.gov

The mechanism of thiazide-induced hyponatremia is multifactorial and can be exacerbated by co-administered medications. Thiazides can lead to extracellular volume depletion, which can stimulate the non-osmotic release of antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). jyoungpharm.org Increased ADH levels promote water reabsorption in the collecting ducts via aquaporin-2 channels, further diluting serum sodium. jyoungpharm.orgmdpi.com Additionally, thiazides may directly or indirectly affect aquaporin-2 expression or activity in the collecting duct, contributing to impaired water excretion independent of ADH levels in some cases. mdpi.com

Co-administration of medications that also affect sodium balance, water handling, or stimulate ADH release can increase the risk of hyponatremia when combined with Hydrochlorothiazide. While the provided search results don't list specific drug classes that increase hyponatremia risk in combination with thiazides within the strict scope of molecular mechanisms, it is known that drugs like certain antidepressants (e.g., SSRIs), antipsychotics, and anticonvulsants have been associated with hyponatremia, often through mechanisms involving ADH or renal sodium handling. mdpi.com The combined effect with the sodium-losing action and impaired water excretion potential of Hydrochlorothiazide can predispose patients to developing hyponatremia. mdpi.comtci-thaijo.org

Idiosyncratic Molecular Reactions and Immunological Considerations

Beyond predictable pharmacokinetic and pharmacodynamic interactions, drug combinations can sometimes lead to idiosyncratic reactions, which are unpredictable and not directly related to the known pharmacological actions of the drugs. These reactions may involve complex molecular pathways or immunological responses.

Nitritoid Reactions with Injectable Gold Therapy: Role of Bradykinin (B550075) Buildup

Nitritoid reactions are vasomotor phenomena characterized by symptoms such as facial flushing, nausea, vomiting, and hypotension, which have been reported rarely in patients receiving injectable gold therapy, specifically gold sodium thiomalate. doctorabad.comeuropa.eupfizer.com These reactions are thought to be related to the release or accumulation of vasoactive substances. doctorabad.comlareb.nl

Enalapril, the ACE inhibitor component of this compound, inhibits the enzyme ACE, which is also known as kininase II. wikipedia.orgnews-medical.netwikipedia.org Kininase II is responsible for the degradation of bradykinin, a potent vasodilator peptide. wikipedia.orgnews-medical.netwikipedia.orgnih.gov Inhibition of kininase II by Enalapril leads to increased levels of bradykinin. wikipedia.orgnews-medical.netwikipedia.orgnih.gov Bradykinin exerts its vasodilatory effects by stimulating B2 receptors on endothelial cells, leading to the release of nitric oxide, prostacyclin, and endothelium-derived hyperpolarizing factor. wikipedia.orgahajournals.org

While the exact mechanism by which injectable gold salts trigger nitritoid reactions is not fully elucidated, it is hypothesized that they may also influence bradykinin metabolism or release. doctorabad.comlareb.nl The concomitant use of Enalapril with injectable gold therapy is thought to exacerbate these nitritoid reactions due to the combined effect of increased bradykinin levels resulting from ACE inhibition and a potential interaction with gold that further influences bradykinin or other vasoactive mediators. doctorabad.comeuropa.eulareb.nloup.com This can lead to exaggerated vasodilation and the characteristic symptoms of a nitritoid reaction. doctorabad.comlareb.nl This interaction highlights a specific molecular pathway involving bradykinin that can lead to an unpredictable and potentially severe reaction when these drug classes are combined. oup.com

Analytical Chemistry and Quality Control Methodologies

Spectroscopic Techniques for Simultaneous Determination

Spectroscopic methods offer a rapid and often cost-effective means for the quantitative analysis of pharmaceutical compounds. For the simultaneous determination of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439), approaches utilizing ultraviolet and infrared spectroscopy have been explored.

Ultraviolet (UV) Spectrophotometry: Derivative Spectroscopy Approaches

Conventional UV spectrophotometry for the simultaneous determination of enalapril maleate and hydrochlorothiazide can be challenging due to overlapping absorption spectra. sci-hub.rupsu.edu Derivative spectrophotometry can overcome this issue by transforming the original spectrum into its derivative, which can resolve overlapping peaks and enhance sensitivity.

One method describes the simultaneous determination of enalapril maleate and hydrochlorothiazide in combined pharmaceutical tablets using first-derivative UV spectrophotometry. nih.gov This approach utilizes zero-crossing and peak-to-base measurement methods. nih.gov Specifically, first-derivative amplitudes at 224 nm and 260 nm were selected for the assay of enalapril maleate and hydrochlorothiazide, respectively. nih.gov This method demonstrated good linearity, precision, and reproducibility and was successfully applied to the analysis of laboratory-prepared mixtures and commercial tablets. nih.gov

Another UV spectrophotometric method for simultaneous estimation involves solving simultaneous equations based on absorbance measurements at the maximum absorbance wavelengths of each drug. jocpr.com For enalapril maleate and hydrochlorothiazide, maximum absorbance values were observed at 207 nm and 272 nm, respectively, although some absorbance overlap exists. jocpr.com This method showed linearity over concentration ranges of 5-50 µg/mL for enalapril maleate and 5-30 µg/mL for hydrochlorothiazide. jocpr.com Recovery studies using this method yielded percentage recoveries in the range of 98.4-99.1% for enalapril maleate and 98.8-99.1% for hydrochlorothiazide. jocpr.com

Fourier Transform Infrared (FTIR) Spectrometry: Multivariate Calibration Methods

Fourier Transform Infrared (FTIR) spectrometry, coupled with multivariate calibration methods, has been developed for the simultaneous assay of hydrochlorothiazide and enalapril maleate in binary solid pharmaceutical formulations. researchgate.netcivilica.com A new FT-IR spectrometric method utilized multivariate Partial Least Squares (PLS) for the calibration of derivative spectral data. researchgate.netcivilica.com Acetonitrile was employed as the solvent due to its spectral transparency and adequate solubility of the analytes. researchgate.netcivilica.com

A 4-level full factorial design of binary standard solutions of hydrochlorothiazide and enalapril maleate was prepared for calibration in the spectral range of 1550-1800 cm⁻¹. researchgate.netcivilica.com Statistical parameters such as correlation coefficient (R), Standard Error of Estimation (SEE), Standard Error of Prediction (SEP), and Standard Error of Cross Validation (SECV) were evaluated for parameter optimization. researchgate.netcivilica.com Correlation coefficients of 0.9990 and 0.9995 were obtained for hydrochlorothiazide and enalapril maleate, respectively. researchgate.netcivilica.com The relative standard deviations (RSD) were 1.97% for hydrochlorothiazide and 1.35% for enalapril maleate (n=5). researchgate.netcivilica.com Detection limits were determined to be 0.54 mg/mL for enalapril maleate and 0.99 mg/mL for hydrochlorothiazide. researchgate.netcivilica.com This method demonstrated suitable accuracy, precision, and repeatability, and was successfully applied to laboratory-prepared mixtures and commercial tablets. researchgate.netcivilica.com

Multivariate calibration spectrophotometric methods, including multi-linear regression calibration (MLRC), trilinear regression calibration method (TLRC), and classical least square (CLS) method, have also been developed for the simultaneous estimation of enalapril maleate and hydrochlorothiazide, alongside paracetamol, in tablet dosage forms. nih.gov These methods were validated according to ICH guidelines, confirming good accuracy, precision, and specificity within specified concentration ranges. nih.gov

Chromatographic Separations and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of pharmaceutical compounds due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a prominent technique for the simultaneous determination of enalapril maleate and hydrochlorothiazide in various matrices, including pharmaceutical formulations. nih.govijiset.comscholarsresearchlibrary.comtandfonline.comresearchgate.neturan.ua

Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous estimation of enalapril maleate and hydrochlorothiazide. nih.govijiset.comtandfonline.comresearchgate.neturan.ua These methods typically involve the use of a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of organic solvent and aqueous buffer. nih.govijiset.comtandfonline.comuran.ua

One RP-HPLC method uses a mobile phase of acetonitrile-water (20:80, v/v) with the pH adjusted to 3.8. nih.gov Detection was performed at 215 nm and 275 nm. nih.gov This method showed good linearity, precision, and reproducibility and was applied to laboratory-prepared mixtures and commercial tablets. nih.gov

Another RP-HPLC method for simultaneous estimation in marketed formulations utilizes a C18 column (BDS column, 250mm × 4.6 mm) with a mobile phase of methanol (B129727) and water (70:30, pH 3.7) at a flow rate of 0.1 mL/min. ijiset.com Detection was monitored at 215 nm. ijiset.com Retention times were 2.8 min for enalapril maleate and 4.1 min for hydrochlorothiazide. ijiset.com The method was linear over a range of 10-30 µg/mL for both drugs and was validated according to ICH guidelines. ijiset.com

A separate RP-HPLC method employed a Hypersil-C18 BDS column with a mobile phase of 75:25 (v/v) 50mM potassium dihydrogen orthophosphate buffer: methanol at a flow rate of 1.0 mL/min. ijiset.com UV detection was performed at 207 nm and 272 nm. ijiset.com Retention times for hydrochlorothiazide and enalapril maleate were approximately 2.09 min and 5.289 min, respectively. ijiset.com This method was validated and found to be rapid, specific, accurate, precise, reliable, and reproducible. ijiset.com

Another RP-HPLC method for formulations used 0.025M orthophosphoric acid (adjusted to pH 3.0 with triethyl amine) and Acetonitrile (84:16 V/V) as the mobile phase at a flow rate of 1.0 ml/min, with a µ Bondapak C₁₈ column. tandfonline.com Detection was at 226 nm, and p-hydroxy phenyl acetamide (B32628) was used as an internal standard. tandfonline.com Linearity ranges were 40–200 μg/ml for enalapril maleate and 50–500 μg/ml for hydrochlorothiazide, with percentage recoveries of 99.74% and 99.69%, respectively. tandfonline.com Detection limits were 0.8 μg/ml for enalapril maleate and 0.4 μg/ml for hydrochlorothiazide. tandfonline.com

A rapid and simple RP-HPLC method for antihypertensive formulations, including enalapril maleate and hydrochlorothiazide, used a C-18 column with UV detection at 215 nm. asiapharmaceutics.info

A stability-indicating liquid chromatographic method for simultaneous determination in drug substances and dosage forms was developed using a RP-18 column with a mobile phase of methanol - tetrahydrofuran (B95107) - phosphate (B84403) buffer (pH 2.2; 0.01M) (32:5:63, v/v/v) at a flow rate of 1.0 mL/min and UV detection at 210 nm. researchgate.net

Microemulsion liquid chromatography (MELC) has been developed as a rapid HPLC procedure for the analytical quality control of mixtures containing enalapril maleate and hydrochlorothiazide in pharmaceutical preparations. sci-hub.rupsu.eduoup.comnih.gov This method utilizes a microemulsion as the eluent. sci-hub.rupsu.eduoup.comnih.gov

The separation was performed on a column packed with a cyano-bonded stationary phase, with UV detection at 210 nm and a flow rate of 1 mL/min. sci-hub.ruoup.comnih.gov The optimized microemulsion mobile phase consisted of 0.2 M sodium dodecyl sulfate, 1% octanol, 10% n-propanol, and 0.3% triethylamine (B128534) in 0.02 M phosphoric acid, with the pH adjusted to 3.5. sci-hub.ruoup.comnih.gov

This MELC method was found to be linear over concentration ranges of 1–100 μg/mL for enalapril maleate and 0.05–5 μg/mL for hydrochlorothiazide, with a correlation coefficient of 0.9999 for both drugs. sci-hub.runih.gov The method was validated for specificity, linearity, lower limit of quantification, lower limit of detection, precision, and accuracy. sci-hub.runih.gov It is rapid (5 min) and reproducible (relative standard deviation <2.0%), achieving a satisfactory resolution between enalapril maleate and hydrochlorothiazide (resolution factor = 3.62). sci-hub.runih.gov Retention times were 3.6 min for hydrochlorothiazide and 4.6 min for enalapril maleate. sci-hub.rupsu.edu The mean recoveries of the analytes in tablets were in agreement with those obtained from a comparison method. sci-hub.runih.gov The use of a microemulsion mobile phase and a cyano column in this method is considered novel compared to other reported HPLC methods that typically use aqueous mobile phases and C18 columns. sci-hub.ruoup.com

Here is an interactive table summarizing some of the analytical methods discussed:

Method Validation Parameters: Linearity, Accuracy, Precision, Specificity, Detection and Quantification Limits

The validation of analytical methods for the determination of enalapril maleate and hydrochlorothiazide in Co-Renitec is crucial to confirm their suitability for intended use, adhering to guidelines such as those from the International Conference on Harmonisation (ICH) innovareacademics.inijiset.com. Key validation parameters assessed include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity demonstrates the proportional relationship between the analytical method's response and the concentration of the analyte over a defined range. Studies have shown good linearity for both enalapril maleate and hydrochlorothiazide across various concentration ranges using techniques like RP-HPLC ijiset.comresearchgate.netoup.comnih.govbenthamdirect.comwalshmedicalmedia.comeurekaselect.comresearchgate.net. For instance, one RP-HPLC method demonstrated linearity ranges of 10-30 µg/mL for both enalapril maleate and hydrochlorothiazide with correlation coefficients (r²) of 0.999 ijiset.com. Another method reported linearity over 1-100 µg/mL for enalapril maleate and 0.05-5 µg/mL for hydrochlorothiazide with a correlation coefficient of 0.9999 for both drugs oup.comnih.gov.

Accuracy assesses the closeness of agreement between the value found and the accepted true value. It is often evaluated by applying the method to samples of known concentration, such as spiked placebo samples. Recovery studies for enalapril maleate and hydrochlorothiazide in combination formulations have shown results typically within the acceptable range of 98.0% to 102.0% walshmedicalmedia.comresearchgate.netresearchgate.nettubitak.gov.trtandfonline.com.

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as relative standard deviation (%RSD). Both intra-day and inter-day precision studies for enalapril maleate and hydrochlorothiazide using validated methods have shown %RSD values typically less than 2%, indicating good reproducibility innovareacademics.inresearchgate.netwalshmedicalmedia.comresearchgate.net.

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as excipients, impurities, and degradation products. Developed stability-indicating methods for this compound components have demonstrated specificity by achieving good separation of the active compounds from potential interfering substances ijiset.comresearchgate.netbenthamdirect.comwalshmedicalmedia.comeurekaselect.comtubitak.gov.trtandfonline.comscinews.uz.

The LOD is the lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. The LOQ is the lowest concentration of analyte in a sample that can be quantified with acceptable accuracy and precision. These parameters are indicative of the method's sensitivity. Reported LOD and LOQ values for enalapril maleate and hydrochlorothiazide vary depending on the specific analytical method used, with HPLC methods generally offering lower detection and quantification limits compared to some other techniques walshmedicalmedia.comeurekaselect.comtandfonline.comscinews.uzsphinxsai.comresearchgate.net. For example, one LC method reported LODs of 0.58 µg/mL for enalapril and 0.33 µg/mL for hydrochlorothiazide, with corresponding LOQs of 1.75 µg/mL and 1.01 µg/mL scinews.uz. An HPTLC method reported LODs of 0.015 µg/mL for enalapril maleate and 0.018 µg/mL for hydrochlorothiazide, and LOQs of 0.047 µg/mL and 0.056 µg/mL, respectively sphinxsai.com.

Table 1: Summary of Typical Method Validation Parameters for Enalapril Maleate and Hydrochlorothiazide

ParameterEnalapril Maleate (Example Range)Hydrochlorothiazide (Example Range)Reference
Linearity Range10-30 µg/mL10-30 µg/mL ijiset.com
Correlation Coefficient (r or r²)> 0.999> 0.999 ijiset.comoup.comnih.govwalshmedicalmedia.comresearchgate.net
Accuracy (% Recovery)98.0 - 102.098.0 - 102.0 walshmedicalmedia.comresearchgate.netresearchgate.nettubitak.gov.trtandfonline.com
Precision (% RSD)< 2.0< 2.0 innovareacademics.inresearchgate.netwalshmedicalmedia.comresearchgate.net
LOD0.58 µg/mL (LC), 0.015 µg/mL (HPTLC)0.33 µg/mL (LC), 0.018 µg/mL (HPTLC) scinews.uzsphinxsai.com
LOQ1.75 µg/mL (LC), 0.047 µg/mL (HPTLC)1.01 µg/mL (LC), 0.056 µg/mL (HPTLC) scinews.uzsphinxsai.com

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC), including High-Performance Thin Layer Chromatography (HPTLC), serves as a valuable tool in the analytical chemistry of this compound, particularly for identification and semi-quantitative analysis, as well as for preliminary assessment of purity and degradation. TLC methods offer simplicity and cost-effectiveness.

HPTLC methods have been developed and validated for the simultaneous determination of enalapril maleate and hydrochlorothiazide in tablet dosage forms sphinxsai.comjddtonline.info. These methods typically employ precoated silica (B1680970) gel plates as the stationary phase and specific solvent systems as the mobile phase to achieve separation of the two active compounds. Detection is commonly performed using UV detection at a suitable wavelength.

For instance, an HPTLC method utilized silica gel 60F254 plates and a mobile phase of Ethanol:Toluene (7:3 v/v), achieving Rf values of 0.52 for enalapril maleate and 0.83 for hydrochlorothiazide sphinxsai.com. Another HPTLC method for the simultaneous estimation of enalapril maleate, hydrochlorothiazide, and paracetamol used a mobile phase of chloroform:methanol:toluene:ethyl acetate (B1210297) (20:10:40:30 % v/v/v/v) with densitometric analysis at 230 nm, resulting in Rf values of 0.21 ± 0.01 for enalapril maleate and 0.50 ± 0.02 for hydrochlorothiazide jddtonline.info. These methods have been validated for parameters such as linearity, accuracy, and precision, demonstrating their applicability for the analysis of these compounds in pharmaceutical formulations.

Chemical Stability and Degradation Pathway Analysis

Assessing the chemical stability of enalapril maleate and hydrochlorothiazide, both individually and in combination within this compound, is critical for determining appropriate storage conditions, shelf life, and ensuring product quality over time. Stability studies involve subjecting the drug substances and finished product to various stress conditions to understand their degradation behavior and identify degradation products.

Stress Degradation Studies and Identification of Degradation Products

Stress degradation studies are conducted under conditions more severe than accelerated stability testing, including exposure to hydrolysis (acidic, basic, neutral), oxidation, heat (thermal), and light (photolytic) benthamdirect.comscinews.uzajrconline.org. These studies help in establishing degradation pathways and developing stability-indicating analytical methods.

Enalapril is known to degrade primarily through hydrolysis to form enalaprilat (B1671235), its active metabolite, and a diketopiperazine derivative (DKP) benthamdirect.comscinews.uz. Hydrochlorothiazide, on the other hand, is susceptible to hydrolysis, particularly at pH values greater than 4, and can degrade into 4-amino-6-chlorobenzene-1,3-disulfonamide (DSA) and formaldehyde (B43269) scinews.uz. Hydrochlorothiazide has been shown to be sensitive to UV/Vis light and changes in pH researchgate.net.

Stress testing of the enalapril-hydrochlorothiazide combination has revealed that degradation can be higher when the drugs are stressed together compared to individual stress studies researchgate.net. For instance, the percentage degradation of dihydralazine (B103709) (mentioned in one source alongside hydrochlorothiazide degradation) was 5-15 times higher when stressed in a mixture researchgate.net.

Analytical techniques such as LC-DAD and LC-MS are employed to identify and characterize the degradation products formed under stress conditions researchgate.net. Stability-indicating HPLC methods are developed to separate and quantify the active ingredients in the presence of their degradation products benthamdirect.comscinews.uz.

Analytical Methods for Assessing Compound Purity and Impurity Profiling

Ensuring the purity of enalapril maleate and hydrochlorothiazide and profiling potential impurities are essential aspects of quality control. Analytical methods are used to detect and quantify impurities present in the raw materials and the finished product.

Chromatographic methods, particularly HPLC, are widely used for assessing the purity and impurity profiling of this compound components ijiset.comresearchgate.netbenthamdirect.comwalshmedicalmedia.comeurekaselect.comresearchgate.netresearchgate.nettubitak.gov.trtandfonline.comijpsm.comresearchgate.netscispace.com. These methods can separate the APIs from related substances and impurities. Stability-indicating HPLC methods are specifically designed to resolve degradation products from the main peaks, allowing for the monitoring of purity over time and under stress conditions benthamdirect.comscinews.uz.

Specific impurities of enalapril maleate, such as enalaprilat and diketopiperazine, are monitored benthamdirect.comresearchgate.netscinews.uzscispace.com. For hydrochlorothiazide, degradation products like 4-amino-6-chlorobenzene-1,3-disulfonamide are assessed scinews.uz. Novel impurities, such as a methylene (B1212753) bridged hydrochlorothiazide dimer, have also been identified and characterized using techniques like HPLC, LC-MS, and NMR spectroscopy researchgate.net.

Validated analytical methods for purity and impurity profiling are developed according to regulatory guidelines, ensuring their specificity, sensitivity, and accuracy for detecting impurities at specified limits ijiset.comresearchgate.netbenthamdirect.comwalshmedicalmedia.comeurekaselect.comresearchgate.net.

Pharmacogenomics and Molecular Subtyping of Therapeutic Response

Genetic Polymorphisms Influencing Angiotensin-Converting Enzyme Activity and Enalapril (B1671234) Response

The renin-angiotensin system (RAS) plays a crucial role in blood pressure regulation, and enalapril, as an ACE inhibitor, targets this system. Genetic polymorphisms within genes encoding components of the RAS, particularly the ACE gene, have been studied for their influence on enalapril response.

A widely studied polymorphism in the ACE gene is the insertion/deletion (I/D) polymorphism in intron 16 (rs1799752). This polymorphism is associated with variations in serum ACE levels. The D allele has been linked to higher ACE levels and activity in some populations. dovepress.comnih.gov Studies have investigated the association between the ACE I/D polymorphism and blood pressure response to ACE inhibitors like enalapril. Some research suggests that individuals with the DD genotype may exhibit a greater blood pressure lowering response to ACE inhibitors, potentially due to higher baseline ACE activity providing more scope for inhibition. nih.govresearchgate.net However, conflicting results exist regarding the clinical impact of this polymorphism on ACE inhibitor response. dovepress.comtandfonline.com

Other genetic variations have also been implicated in enalapril response. Polymorphisms in the endothelial nitric oxide synthase (eNOS or NOS3) gene, such as the -786T/C (rs2070744) polymorphism, have shown associations with response to enalapril, with the C allele being more frequent in good responders in some studies. mdpi.comdovepress.com Gene-gene interactions, for example, between polymorphisms in the BDKRB2 (bradykinin receptor B2) and NOS3 genes, have also been suggested to influence antihypertensive responses to enalapril. mdpi.comdovepress.com

Polymorphisms in the protein kinase C alpha (PRKCA) gene (e.g., rs16960228) have also been associated with blood pressure responses to enalapril. mdpi.comnih.gov

Genetic Variations in Sodium-Chloride Co-transporter (SLC12A3) and Associated Regulatory Kinases (WNKs) Affecting Hydrochlorothiazide (B1673439) Response

Hydrochlorothiazide, a thiazide diuretic, exerts its effect primarily by inhibiting the sodium-chloride co-transporter (NCC) in the distal convoluted tubule of the kidney. The NCC is encoded by the SLC12A3 gene. Genetic variations in SLC12A3 and its regulatory kinases, particularly the With No lysine (B10760008) (K) kinases (WNKs), can influence the response to hydrochlorothiazide. mdpi.compharmgkb.org

Mutations in the SLC12A3 gene are known to cause Gitelman's syndrome, a rare hereditary disorder characterized by renal salt wasting and low blood pressure, highlighting the critical role of this transporter in electrolyte balance and blood pressure regulation. pharmgkb.orgnih.gov Certain variants in SLC12A3, such as the C variant of rs1529927, have been associated with a greater response to diuretic therapy. nih.govmdpi.comgavinpublishers.com

The WNK kinases, particularly WNK1 and WNK4, are upstream regulators of NCC activity. mdpi.compharmgkb.orgnih.gov Genetic variations in WNK1 have been associated with variability in blood pressure response to hydrochlorothiazide, with some studies reporting a significant difference in response based on specific WNK1 polymorphisms (e.g., rs2107614, rs1159744, and rs2277869). mdpi.comgavinpublishers.com These variations may affect renal electrolyte transport and consequently influence the natriuretic response to thiazide diuretics. mdpi.com

Polymorphisms in other genes involved in renal sodium handling, such as the alpha-adducin subunit (ADD1) and the epithelial sodium channel (ENaC) subunit SCNN1A, have also been investigated for their association with diuretic response. mdpi.comgavinpublishers.com For instance, the T variant of alpha-adducin (rs4961) has been linked to a greater response to diuretics. mdpi.comgavinpublishers.com

Research findings on genetic variations and hydrochlorothiazide response:

GenePolymorphism (Example)Effect on Hydrochlorothiazide ResponseReference
SLC12A3rs1529927 (C variant)Associated with greater diuretic responsiveness. nih.govmdpi.comgavinpublishers.com
WNK1rs2107614, rs1159744, rs2277869Associated with variability in BP response (approx. 5-6 mmHg difference). mdpi.comgavinpublishers.com
ADD1rs4961 (T variant)Associated with greater diuretic responsiveness. mdpi.comgavinpublishers.com
NEDD4Lrs4149601 (G allele)Associated with greater response to thiazides in some populations. mdpi.comnih.gov

Note: This is a representation of data discussed in the text. Actual interactive table functionality is not available in this format.

Identification of Molecular Biomarkers for Predicting Combination Therapy Responsiveness

Predicting the response to combination therapy with enalapril and hydrochlorothiazide is complex, as it involves the interplay of genetic factors influencing the response to each individual component and potentially synergistic effects. Molecular biomarkers, including genetic polymorphisms and physiological indicators, may help predict responsiveness to this combination.

Plasma renin activity (PRA) has been explored as a biomarker for predicting blood pressure response to antihypertensive therapy, including diuretics and ACE inhibitors. Differences in PRA levels have been suggested to contribute to variations in response observed in different age and ethnic groups. nih.govmdpi.com In some studies, PRA has been identified as a significant predictor of systolic and diastolic blood pressure response to monotherapy or combination therapy involving hydrochlorothiazide. nih.gov

Genetic biomarkers for predicting response to the combination would ideally encompass variants in genes related to both the RAS (for enalapril response) and renal sodium handling (for hydrochlorothiazide response). Identifying combinations of genetic polymorphisms that collectively influence the response to both drug classes is an ongoing area of research. Studies investigating multi-gene panels are attempting to assess the combined effect of variations in multiple genes on blood pressure response to antihypertensive therapies, including diuretics and RAS inhibitors. nih.govgavinpublishers.com

While research has identified numerous genetic variants associated with response to individual antihypertensive drug classes, translating these findings into clinically actionable biomarkers for combination therapy remains challenging due to the small effect size of individual variants and the complex polygenic nature of blood pressure regulation and drug response. mdpi.comnih.gov

Ethnic and Age-Related Molecular Differences in Renin-Angiotensin System Activity and Diuretic Response

Ethnic and age-related differences in the response to antihypertensive medications, including ACE inhibitors and diuretics, have been observed and are partly attributable to underlying molecular and physiological differences, particularly within the renin-angiotensin system and renal sodium handling. mdpi.comnih.govmdpi.comahajournals.org

Generally, younger patients and individuals of European ancestry tend to respond better to ACE inhibitors, while older patients and individuals of African ancestry are often more responsive to diuretics and calcium channel blockers. nih.govmdpi.com These differences are thought to be related, in part, to variations in plasma renin activity, which tends to be lower in individuals of African ancestry and older individuals. nih.govmdpi.com

Ethnic differences in the frequency of certain genetic polymorphisms may also contribute to these observed differences in drug response. For example, the frequency of the ACE I/D polymorphism varies among different ethnic groups. dovepress.com Similarly, the impact of certain polymorphisms on diuretic response, such as those in NEDD4L, may differ between populations. mdpi.comnih.gov

Age-related changes in renal function and the activity of the RAS can also influence the pharmacodynamics of enalapril and hydrochlorothiazide. The kidney's ability to handle sodium and water changes with age, which can affect the response to diuretics.

Research highlighting ethnic and age-related differences in response:

FactorPopulation GroupTypical Response to ACE Inhibitors (Enalapril)Typical Response to Diuretics (Hydrochlorothiazide)Contributing Molecular/Physiological Factors (Proposed)Reference
AgeYounger PatientsBetter ResponseLess ResponseHigher Renin Activity nih.govmdpi.com
AgeOlder PatientsLess ResponseBetter ResponseLower Renin Activity, Age-related renal changes nih.govmdpi.com
EthnicityEuropean AncestryBetter ResponseLess ResponseHigher Renin Activity, Polymorphism frequencies nih.govmdpi.comahajournals.org
EthnicityAfrican AncestryLess ResponseBetter ResponseLower Renin Activity, Polymorphism frequencies nih.govmdpi.comahajournals.org

Note: This is a representation of data discussed in the text. Actual interactive table functionality is not available in this format.

These ethnic and age-related differences underscore the importance of considering demographic factors in addition to genetic information when predicting response to antihypertensive therapies.

Future Directions in Enalapril Hydrochlorothiazide Combination Research

Advanced Computational Approaches for Drug Design and Interaction Prediction

Computational approaches, including machine learning and molecular modeling, are increasingly valuable in drug discovery and understanding drug interactions. These methods can analyze large datasets to predict drug-drug interactions (DDIs) with greater accuracy and efficiency than traditional in vitro and in vivo testing. jocpr.comnih.gov

For the Enalapril-Hydrochlorothiazide combination, computational models can be used to:

Predict potential interactions with other medications by analyzing their molecular structures, biological targets, and metabolic pathways. jocpr.comnih.gov

Model the binding of Enalapril (B1671234) (and its active metabolite, enalaprilat) to ACE and the interaction of Hydrochlorothiazide (B1673439) with renal transporters to better understand their individual and combined mechanisms at a molecular level. nih.gov

Simulate the pharmacokinetic and pharmacodynamic profiles of the combination, potentially predicting optimal ratios or formulations for specific patient populations.

Identify structural features of Enalapril or Hydrochlorothiazide that could be modified to enhance efficacy or reduce off-target effects using structure-based drug design techniques. nih.govupc.edu

Machine learning algorithms trained on multi-omics data (genomics, transcriptomics, proteomics, metabolomics) can provide a more comprehensive understanding of how the combination affects biological systems and predict individual responses or potential DDIs. jocpr.com

Development of Novel Preclinical Models for Understanding Synergistic Mechanisms

While the general mechanisms of Enalapril and Hydrochlorothiazide are known, the precise synergistic mechanisms of their combination warrant further investigation using advanced preclinical models.

Future research could focus on:

Developing more complex in vitro models, such as co-culture systems of relevant cell types (e.g., endothelial cells, renal epithelial cells), to study the combined effects on cellular pathways and signaling in a more physiologically relevant context.

Utilizing advanced animal models that better mimic human hypertension and its associated comorbidities, allowing for a more accurate assessment of the combination's efficacy and synergistic effects on various organ systems (e.g., cardiovascular, renal).

Employing genetically modified animal models to dissect the roles of specific genes or pathways in the response to Enalapril and Hydrochlorothiazide, providing insights into the molecular basis of their synergy.

Implementing high-throughput screening in preclinical models to identify novel biomarkers of response or potential off-target effects of the combination.

These models can help elucidate how the inhibition of the renin-angiotensin-aldosterone system by Enalapril and the diuretic action of Hydrochlorothiazide interact at a deeper level to achieve enhanced blood pressure control and potential organ protection.

Exploration of Unelucidated Molecular Pathways and Off-Target Effects

Despite their widespread use, there may be unelucidated molecular pathways influenced by Enalapril and Hydrochlorothiazide, both individually and in combination, as well as potential off-target effects that require further exploration.

Research in this area could involve:

Investigating the impact of the combination on less-studied vasoactive peptide systems or signaling pathways beyond the primary targets. nih.gov

Utilizing unbiased screening techniques to identify novel proteins or enzymes that interact with Enalapril or Hydrochlorothiazide.

Studying the long-term effects of the combination on gene expression and protein profiles in relevant tissues using techniques like RNA sequencing and proteomics.

Exploring potential off-target binding or activity that could contribute to the therapeutic effects or unintended consequences. Understanding these could lead to the development of more selective agents in the future. nih.gov

Investigating the differential response observed in certain populations, such as black hypertensive patients who may show a smaller response to Enalapril monotherapy but respond well to the combination, to understand the underlying molecular differences. fda.govpascar.orgmedcentral.com

Integration of Omics Technologies for Comprehensive Mechanistic Insights

The integration of various omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to gain comprehensive mechanistic insights into the effects of Enalapril and Hydrochlorothiazide combination therapy. nih.govmdpi.comresearchgate.netfrontiersin.org

Future research could integrate omics data to:

Identify genetic variants that predict response or non-response to the combination therapy (pharmacogenomics).

Analyze changes in gene expression patterns (transcriptomics) in response to treatment to identify affected pathways. nih.gov

Characterize alterations in protein levels and modifications (proteomics) to understand the functional consequences of treatment. nih.gov

Profile changes in metabolite concentrations (metabolomics) to assess the impact on metabolic pathways and identify potential biomarkers. nih.gov

Integrate data from multiple omics layers using systems biology approaches to build comprehensive models of how the Enalapril-Hydrochlorothiazide combination affects complex biological networks. mdpi.comresearchgate.net This can help to reveal how alterations at one molecular level impact others. researchgate.net

Apply single-cell omics technologies to understand the heterogeneous response to the combination therapy at the cellular level in target organs like the kidney and vasculature. nih.govresearchgate.net

This integrated approach can provide a holistic view of the molecular changes induced by the combination therapy, leading to a better understanding of its efficacy, synergy, and potential for personalized medicine.

Q & A

Q. How to integrate multi-omics data (proteomic, metabolomic) to elucidate this compound’s mode of action?

  • Methodological Answer :
  • Pathway enrichment : Use tools like STRING or KEGG to identify perturbed pathways (e.g., RAAS, fibrosis signaling) .
  • Network pharmacology : Construct compound-target-disease networks via Cytoscape.
  • Data harmonization : Normalize batch effects across LC-MS and NMR datasets using ComBat .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.